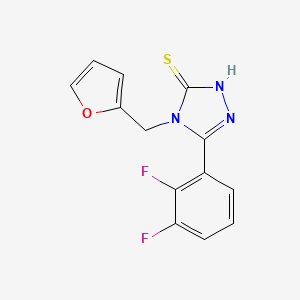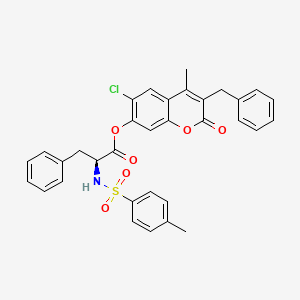
C33H28ClNO6S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé de formule moléculaire C33H28ClNO6S est une molécule organique complexe. Ce composé est caractérisé par sa structure unique, qui comprend un atome de chlore, un atome d'azote et un atome de soufre, ainsi que plusieurs atomes d'oxygène. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques distinctives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de C33H28ClNO6S implique plusieurs étapes, notamment la formation de composés intermédiaires. Le processus commence généralement par la préparation d'une structure de base, suivie de l'introduction de groupes fonctionnels par le biais de diverses réactions chimiques. Les voies de synthèse courantes comprennent :
Réactions de réduction : Ces réactions servent à introduire des groupes hydroxyle dans la molécule.
Réactions de substitution : Le chlore et d'autres groupes fonctionnels sont introduits par des réactions de substitution.
Réactions d'oxydation : Ces réactions servent à introduire des groupes carbonyle dans la molécule.
Méthodes de production industrielle
La production industrielle de This compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement :
Réacteurs discontinus : Utilisés pour la synthèse contrôlée du composé.
Réacteurs à écoulement continu : Utilisés pour la production à grande échelle afin de maintenir une qualité et un rendement constants.
Analyse Des Réactions Chimiques
Types de réactions
C33H28ClNO6S : subit diverses réactions chimiques, notamment :
Oxydation : Convertit les groupes hydroxyle en groupes carbonyle.
Réduction : Réduit les groupes carbonyle en groupes hydroxyle.
Substitution : Introduit ou remplace des groupes fonctionnels tels que le chlore ou les groupes hydroxyle.
Réactifs et conditions courants
Agents oxydants : Tels que le permanganate de potassium ou le trioxyde de chrome.
Agents réducteurs : Comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs de substitution : Y compris les halogènes et autres nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation produisent généralement des composés contenant un carbonyle, tandis que les réactions de réduction produisent des composés contenant un hydroxyle.
Applications De Recherche Scientifique
C33H28ClNO6S : a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans diverses réactions de synthèse organique.
Biologie : Utilisé dans l'étude des voies biochimiques et des interactions enzymatiques.
Médecine : Étudié pour ses effets thérapeutiques potentiels et comme candidat médicament.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de This compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et entraînant divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Mécanisme D'action
The mechanism of action of C33H28ClNO6S involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
C33H28ClNO6S : peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Les composés similaires comprennent ceux qui ont des structures moléculaires comparables mais des groupes fonctionnels ou des atomes différents. Par exemple :
C33H28ClNO6 : Est dépourvu de l'atome de soufre, ce qui entraîne des propriétés chimiques différentes.
C33H28ClNO5S : Contient un atome d'oxygène de moins, ce qui affecte sa réactivité et ses applications.
La combinaison unique de groupes fonctionnels et d'atomes dans This compound la rend distincte et précieuse pour des applications spécifiques de recherche scientifique.
Propriétés
Formule moléculaire |
C33H28ClNO6S |
|---|---|
Poids moléculaire |
602.1 g/mol |
Nom IUPAC |
(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C33H28ClNO6S/c1-21-13-15-25(16-14-21)42(38,39)35-29(18-24-11-7-4-8-12-24)33(37)41-31-20-30-26(19-28(31)34)22(2)27(32(36)40-30)17-23-9-5-3-6-10-23/h3-16,19-20,29,35H,17-18H2,1-2H3/t29-/m0/s1 |
Clé InChI |
WRRFGWWCSWITKD-LJAQVGFWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC3=C(C=C4C(=C(C(=O)OC4=C3)CC5=CC=CC=C5)C)Cl |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)OC3=C(C=C4C(=C(C(=O)OC4=C3)CC5=CC=CC=C5)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12624899.png)
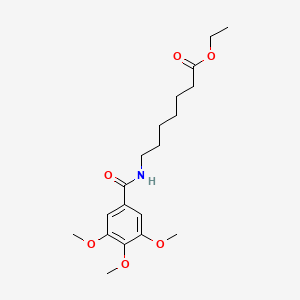
![(4R)-4-Ethyl-2-[6-(tetradecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12624911.png)
![N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12624929.png)
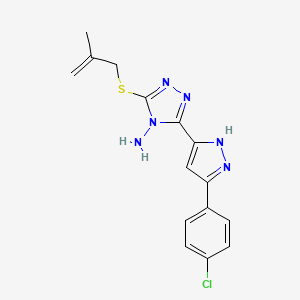

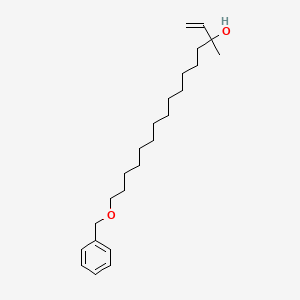
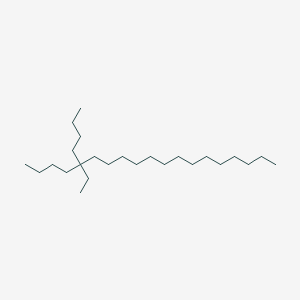
![Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone](/img/structure/B12624946.png)
![Tert-butyl 2-{[(4-chlorophenyl)methyl]amino}acetate](/img/structure/B12624964.png)
![{2-[([1,1'-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12624975.png)

![2-(3-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12624985.png)
